3-(1-(2-bromobenzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
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Description
3-(1-(2-bromobenzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H25BrN4O3 and its molecular weight is 437.338. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Properties and Anticancer Activity
A detailed study on benzimidazole derivatives, including molecules structurally related to the specified compound, shows their potential as EGFR inhibitors, suggesting applications in anti-cancer research. The study conducted by Karayel (2021) using density functional theory and molecular docking highlights the stability and molecular interactions of these compounds, which are crucial for their effectiveness in targeting cancer cells.
Antagonist Activity for Neurological Applications
Research on 1,2,4-triazol-3(2H)-one derivatives, including compounds with structural similarities to the specified chemical, indicates their potential as 5-HT2 and alpha 1 receptor antagonists. This property, as explored by Watanabe et al. (1992), suggests applications in neurological disorders and the development of drugs targeting these receptors.
Properties
IUPAC Name |
5-[1-(2-bromobenzoyl)piperidin-4-yl]-4-ethyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrN4O3/c1-3-23-17(21-24(19(23)26)12-13-27-2)14-8-10-22(11-9-14)18(25)15-6-4-5-7-16(15)20/h4-7,14H,3,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJZLUJOQJQREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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